molecular formula C16H18N2O4 B5795524 [(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE

[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE

Cat. No.: B5795524
M. Wt: 302.32 g/mol
InChI Key: VACIXSHMJXMUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE is an organic compound that features both methoxy and nitro functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2-nitrobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy groups can be demethylated to form phenolic groups using reagents like boron tribromide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Boron tribromide for demethylation.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine for halogenation.

Major Products

    Oxidation: Formation of [(2,3-DIMETHOXYPHENYL)METHYL][(2-AMINOPHENYL)METHYL]AMINE.

    Reduction: Formation of [(2,3-DIHYDROXYLPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE can be compared with other similar compounds such as:

    [(2,3-DIMETHOXYPHENYL)METHYL][(2-AMINOPHENYL)METHYL]AMINE: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.

    [(2,3-DIHYDROXYLPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE: Similar structure but with hydroxyl groups instead of methoxy groups, affecting its chemical reactivity and biological properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s overall behavior and applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-15-9-5-7-13(16(15)22-2)11-17-10-12-6-3-4-8-14(12)18(19)20/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIXSHMJXMUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.